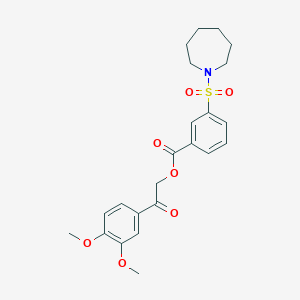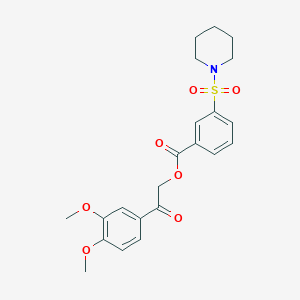![molecular formula C14H15N3O4S B285347 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B285347.png)
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one, also known as MODC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MODC is a heterocyclic compound that belongs to the oxadiazole family and has a unique molecular structure that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the cells. In anticancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In corrosion inhibition research, this compound has been shown to adsorb onto the metal surface and form a protective film that inhibits the corrosion process. In plant growth regulation research, this compound has been shown to stimulate the activity of specific enzymes that are involved in plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In anticancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In corrosion inhibition research, this compound has been shown to reduce the corrosion rate of metals by forming a protective film on the metal surface. In plant growth regulation research, this compound has been shown to stimulate plant growth and development by enhancing the activity of specific enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one has several advantages as a research compound, including its unique molecular structure, its potential applications in various fields, and its relatively simple synthesis method. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one, including further investigation of its anticancer properties, its potential as a corrosion inhibitor in various industries, and its use as a plant growth regulator in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great potential as a research compound and is likely to be the focus of further studies in the future.
Synthesemethoden
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one can be synthesized using various methods, including the reaction of 2,5-cyclohexadien-1-one with thiosemicarbazide, followed by the reaction of the resulting product with morpholine and acetic anhydride. The compound can also be synthesized using other methods, such as microwave-assisted synthesis and one-pot synthesis.
Wissenschaftliche Forschungsanwendungen
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one has shown potential in various scientific fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In materials science, this compound has been investigated for its potential as a corrosion inhibitor, as it has shown excellent corrosion inhibition properties. In agriculture, this compound has been studied for its potential as a plant growth regulator, as it has shown positive effects on plant growth and development.
Eigenschaften
Molekularformel |
C14H15N3O4S |
|---|---|
Molekulargewicht |
321.35 g/mol |
IUPAC-Name |
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15N3O4S/c18-11-3-1-10(2-4-11)13-15-16-14(21-13)22-9-12(19)17-5-7-20-8-6-17/h1-4,15H,5-9H2 |
InChI-Schlüssel |
UAYXAHNZSGCGMT-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCN1C(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2 |
SMILES |
C1COCCN1C(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2 |
Kanonische SMILES |
C1COCCN1C(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
![2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B285268.png)
![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)
![2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285272.png)
![2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285273.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)


![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)


